molecular formula C6H15ClN2O B555572 2-Amino-4-methylpentanamide hydrochloride CAS No. 10466-60-1

2-Amino-4-methylpentanamide hydrochloride

Cat. No. B555572
CAS RN: 10466-60-1
M. Wt: 166.65 g/mol
InChI Key: VSPSRRBIXFUMOU-UHFFFAOYSA-N
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Description

“2-Amino-4-methylpentanamide hydrochloride” is a chemical compound with the molecular formula C6H16ClN . It is also known as "(2S)-2-[(aminoacetyl)amino]-4-methylpentanamide hydrochloride" . The compound is typically stored in an inert atmosphere and at temperatures below -20°C .


Molecular Structure Analysis

The InChI code for “2-Amino-4-methylpentanamide hydrochloride” is 1S/C6H14N2O/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-methylpentanamide hydrochloride” are not fully detailed in the search results. It is known that the compound is a solid and is stored at temperatures below -20°C .

Scientific Research Applications

Biochemical Decomposition and Enzymatic Hydrolysis

Biochemical Decomposition of N-(3,4-dichlorophenyl)-2-methylpentanamide Organisms capable of decomposing N-(3,4-dichlorophenyl)-2-methylpentanamide were isolated, identifying primary decomposition products and discerning relationships between compound structures and their susceptibility to enzymatic hydrolysis (Sharabi & Bordeleau, 1969).

Pharmacokinetics and Pharmacodynamics

Pharmacological Properties of DPC 333 DPC 333, a selective inhibitor of tumor necrosis factor-α-converting enzyme, exhibited significant inhibition of lipopolysaccharide-induced soluble TNF-α production, showcasing its potential for treating various inflammatory diseases (Qian et al., 2007).

Electrosynthesis and Chemical Synthesis

Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride Research on the electroreduction of methyl 5-nitro-4-oxopentanate identified the optimal conditions for producing high-quality and yield of 5-amino-4-oxopentanoic acid hydrochloride, contributing to synthetic chemistry applications (Konarev et al., 2007).

Anti-inflammatory and Analgesic Activities

Synthesis of Condensed Pyrimidines and Their Medical Evaluation Research focused on the synthesis of condensed pyrimidines and evaluating their anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents (Sondhi et al., 2008).

Amino Acid Synthesis and Resolution

Preparation of L-2-Amino-5-arylpentanoic Acids L-forms of certain 2-amino-5-arylpentanoic acids, constituent amino acids in AM-toxins, were synthesized and resolved, contributing to the field of biochemical synthesis (Shimohigashi et al., 1976).

Safety And Hazards

The safety information for “2-Amino-4-methylpentanamide hydrochloride” indicates that it has several hazard statements: H302, H315, H319, H332, and H335 . These codes correspond to various hazards, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-amino-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPSRRBIXFUMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylpentanamide hydrochloride

CAS RN

10466-60-1, 80970-09-8, 10466-61-2
Record name Pentanamide, 2-amino-4-methyl-, hydrochloride (1:1)
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Record name NSC206279
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Record name 2-amino-4-methylpentanamide hydrochloride
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